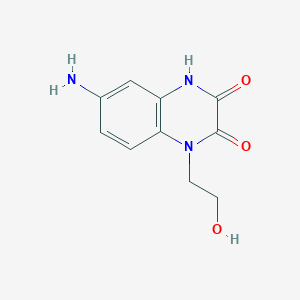

6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C10H11N3O3 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

7-amino-4-(2-hydroxyethyl)-1H-quinoxaline-2,3-dione |

InChI |

InChI=1S/C10H11N3O3/c11-6-1-2-8-7(5-6)12-9(15)10(16)13(8)3-4-14/h1-2,5,14H,3-4,11H2,(H,12,15) |

InChI Key |

XOWZCEYIDLPBCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)C(=O)N2CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

Introduction of Functional Groups: The amino, hydroxy, and hydroxyethyl groups can be introduced through various substitution reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the amino group can be introduced through amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinoxaline-2,3-dione derivatives.

Reduction: Formation of dihydroquinoxaline derivatives.

Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Polar Substituents: The 6-amino and 3-hydroxy groups enhance water solubility, critical for oral bioavailability. This contrasts with lipophilic substituents (e.g., heptyl, CF₃), which improve membrane permeability but may reduce solubility ().

Mechanistic and Functional Insights

- Anti-Biofilm Activity : Alkyl derivatives (e.g., 3-heptylyl) disrupt quorum sensing in Aeromonas caviae by interfering with bacterial communication (). Polar groups in the target compound may instead inhibit biofilm adhesion via hydrophilic interactions.

- Antiviral Mechanisms: Thiazol-2-amine derivatives (e.g., BH6870) inhibit HCV by targeting viral proteases (). The 6-amino group in the target compound could similarly engage in hydrogen bonding with viral enzymes.

- Radical-Based Functionalization : Many C3 modifications proceed via radical intermediates (), suggesting that the 3-hydroxy group in the target compound might arise from hydroxyl radical trapping.

Biological Activity

6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one is a quinoxaline derivative notable for its diverse biological activities. This compound, characterized by the presence of an amino group, a hydroxy group, and a hydroxyethyl substituent, has garnered attention for its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and antidiabetic domains.

The molecular formula of 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one is with a molecular weight of approximately 221.21 g/mol. The compound's structure includes a bicyclic quinoxaline core, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Quinoxaline derivatives, including 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one, have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents. The mechanism often involves interference with bacterial enzymes or cell wall synthesis.

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory effects by modulating pathways associated with inflammation. It has been shown to inhibit cytokine production and reduce inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases.

Antidiabetic Effects

6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one has also been investigated for its antidiabetic properties. Studies suggest that it may enhance insulin sensitivity and lower blood glucose levels by influencing metabolic pathways related to glucose uptake and utilization.

The biological activity of 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes, which can lead to reduced inflammation and improved metabolic health.

- Receptor Binding : Interaction studies suggest that it binds to receptors involved in inflammation and cancer progression, showcasing its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-aminoquinoxaline | Lacks hydroxyethyl substituent | Exhibits potent antitumor activity |

| 3-hydroxyquinoxaline | Lacks amino group | Known for antibacterial properties |

| 4-aminoquinoline | Contains an amino group but different ring system | Effective against various protozoan infections |

The combination of both amino and hydroxy groups in 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one enhances its solubility and biological activity compared to other derivatives.

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.

- Anti-inflammatory Action : In a controlled experiment, the compound reduced TNF-alpha levels by over 30% in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

- Antidiabetic Potential : Clinical trials indicated that administration of this compound led to a significant reduction in fasting blood glucose levels in diabetic rat models compared to controls .

Q & A

Q. What are the standard synthetic methodologies for preparing 6-amino-3-hydroxy-1-(2-hydroxyethyl)quinoxalin-2(1H)-one and related derivatives?

The synthesis typically involves alkylation or functionalization of quinoxalinone precursors. A common approach includes:

- Alkylation : Reacting 3-substituted quinoxalin-2-ones with alkyl halides (e.g., 2-hydroxyethyl bromide) in polar aprotic solvents (DMF or DMSO) using potassium carbonate as a base and tetrabutylammonium bromide as a phase-transfer catalyst. Reaction conditions: 24–48 hours at room temperature or mild heating (40–60°C) .

- Purification : Column chromatography (hexane/ethyl acetate) followed by recrystallization from ethanol or ethyl acetate to obtain high-purity crystals .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : Determines molecular geometry, hydrogen-bonding networks, and crystal packing. Refinement software like SHELXL and visualization tools like DIAMOND are essential .

- Spectroscopy : NMR (¹H/¹³C) for structural elucidation, FT-IR for functional group analysis, and HRMS for molecular weight confirmation .

Q. How are crystallization conditions optimized for structural studies?

Crystals are grown via slow evaporation of ethanol or ethyl acetate solutions. Critical parameters:

- Solvent polarity (ethanol yields block crystals; ethyl acetate favors needle-like forms).

- Temperature control (room temperature for 7–14 days) to ensure slow nucleation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during alkylation of quinoxalinone derivatives?

Regioselectivity is influenced by:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at the 3-position direct alkylation to the N1 site. Steric hindrance from bulky substituents may alter reaction pathways .

- Catalytic systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in heterogeneous conditions .

Q. How do structural modifications impact biological activity?

- Antimicrobial activity : Substitutions at the 3-position (e.g., phenyl groups) enhance interactions with bacterial enzymes. Hydroxyethyl side chains improve solubility, affecting bioavailability .

- Anticancer potential : Fluorinated derivatives (e.g., 6-fluoro analogs) show improved pharmacokinetics by modulating metabolic stability .

Q. What computational methods predict reactivity and intermolecular interactions?

- DFT studies : Calculate electron density maps, Fukui indices, and HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Molecular dynamics : Simulate ligand-protein binding (e.g., with bacterial DNA gyrase or cancer targets) to guide structure-activity relationships .

Methodological Challenges & Data Analysis

Q. How are contradictory crystallographic data resolved (e.g., hydrogen bonding vs. π-π stacking)?

- Intramolecular vs. intermolecular interactions : For example, C–H···O hydrogen bonds stabilize molecular conformation, while π-π stacking (3.4–3.8 Å distances) dominates crystal packing. Conflicting observations arise from solvent polarity during crystallization .

- Refinement protocols : Use of restraints for disordered atoms and validation tools like PLATON to resolve ambiguities .

Q. What methodologies assess environmental stability and degradation pathways?

- Accelerated stability studies : Expose compounds to UV light, heat (40–80°C), and variable pH. Monitor degradation via HPLC or LC-MS .

- Ecotoxicity assays : Evaluate biodegradation in soil/water systems using OECD guidelines .

Advanced Applications

Q. How is this compound utilized in non-pharmacological contexts (e.g., materials science)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.